molecular formula C8H14FO3P B14269267 Phosphonic acid, (1-fluoro-2-butynyl)-, diethyl ester CAS No. 150972-87-5

Phosphonic acid, (1-fluoro-2-butynyl)-, diethyl ester

Cat. No.: B14269267
CAS No.: 150972-87-5
M. Wt: 208.17 g/mol
InChI Key: RKBSXDLVZYGJIB-UHFFFAOYSA-N
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Description

Phosphonic acid, (1-fluoro-2-butynyl)-, diethyl ester is a chemical compound with the molecular formula C8H14FO3P It is a derivative of phosphonic acid, characterized by the presence of a fluoro-substituted butynyl group and two ethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, (1-fluoro-2-butynyl)-, diethyl ester typically involves the reaction of diethyl phosphite with 1-fluoro-2-butyne under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with enhanced reaction conditions to accommodate larger volumes. Continuous flow reactors and advanced purification techniques are employed to ensure consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (1-fluoro-2-butynyl)-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonic esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Phosphonic acid, (1-fluoro-2-butynyl)-, diethyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of phosphonic acid, (1-fluoro-2-butynyl)-, diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted butynyl group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The ester groups also play a role in modulating the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • Phosphonic acid, (1-fluoro-2-butynyl)-, dimethyl ester
  • Phosphonic acid, (1-chloro-2-butynyl)-, diethyl ester
  • Phosphonic acid, (1-bromo-2-butynyl)-, diethyl ester

Uniqueness

Phosphonic acid, (1-fluoro-2-butynyl)-, diethyl ester is unique due to the presence of the fluoro group, which imparts distinct chemical properties compared to its chloro and bromo analogs. The fluoro group enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical reactions and applications.

Properties

CAS No.

150972-87-5

Molecular Formula

C8H14FO3P

Molecular Weight

208.17 g/mol

IUPAC Name

1-diethoxyphosphoryl-1-fluorobut-2-yne

InChI

InChI=1S/C8H14FO3P/c1-4-7-8(9)13(10,11-5-2)12-6-3/h8H,5-6H2,1-3H3

InChI Key

RKBSXDLVZYGJIB-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C#CC)F)OCC

Origin of Product

United States

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